(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
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Overview
Description
(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol: is a complex organic compound characterized by its unique structure, which includes a chloro group, an isopropyl group, a trifluoromethyl group, and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: Its derivatives could be explored for pharmaceutical applications, such as drug development for treating various diseases.
Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol: can be compared to other similar compounds, such as 8-Methylimidazo[1,2-a]pyridin-3-yl)methanol and Imidazo[1,2-a]pyridin-2-ylmethanol . The presence of the trifluoromethyl group and the chloro group in its structure makes it unique and potentially more reactive or selective in certain reactions.
Comparison with Similar Compounds
8-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Imidazo[1,2-a]pyridin-2-ylmethanol
(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl)methanol
This compound's unique structure and reactivity profile make it a valuable tool in scientific research and industrial applications. Its versatility and potential for further modification highlight its importance in advancing various fields of study.
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Properties
IUPAC Name |
[8-chloro-2-propan-2-yl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O/c1-6(2)10-9(5-19)18-4-7(12(14,15)16)3-8(13)11(18)17-10/h3-4,6,19H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSFSKXNYZMBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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